

# Spectroscopic Analysis of 2-Amino-4'-chlorobenzophenone: A Technical Guide

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## Compound of Interest

Compound Name: 2-Amino-4'-chlorobenzophenone

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This technical guide provides a comprehensive overview of the key spectroscopic data for the compound **2-Amino-4'-chlorobenzophenone**, a crucial intermediate in pharmaceutical synthesis. This document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the methodologies for their acquisition, to support research and development activities.

## Spectroscopic Data Summary

The following sections present the available spectroscopic data for **2-Amino-4'-chlorobenzophenone**. All quantitative data has been organized into tables for clarity and ease of comparison.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds. The  $^1\text{H}$  NMR spectrum provides information about the chemical environment of hydrogen atoms, while  $^{13}\text{C}$  NMR probes the carbon skeleton.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **2-Amino-4'-chlorobenzophenone**[\[1\]](#)

Chemical Shift ( $\delta$ ) ppm	Description / Assignment
7.58	Aromatic Proton
7.43	Aromatic Proton
7.39	Aromatic Proton
7.29	Aromatic Proton
6.73	Aromatic Proton
6.60	Aromatic Proton
6.09	-NH <sub>2</sub> Protons (broad)

Solvent: CDCl<sub>3</sub>, Frequency: 400 MHz<sup>[1]</sup>

#### <sup>13</sup>C NMR Spectroscopic Data

Specific experimental <sup>13</sup>C NMR data for **2-Amino-4'-chlorobenzophenone** is not readily available in the public domain based on the conducted literature search. However, expected chemical shift ranges for the carbon environments present in the molecule are provided below for reference.

Table 2: Expected <sup>13</sup>C NMR Chemical Shift Ranges for **2-Amino-4'-chlorobenzophenone**

Carbon Type	Expected Chemical Shift ( $\delta$ ) ppm
Carbonyl (C=O)	190 - 200
Aromatic C-N	140 - 150
Aromatic C-Cl	130 - 140
Aromatic C-C=O	135 - 145
Aromatic C-H	115 - 135
Aromatic C (quaternary)	120 - 140

## Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation.

### IR Spectroscopic Data

A detailed experimental IR spectrum with peak-by-peak assignments for **2-Amino-4'-chlorobenzophenone** is not available in the searched literature. However, based on its molecular structure, the following characteristic absorption bands are expected.

Table 3: Expected Characteristic IR Absorption Bands for **2-Amino-4'-chlorobenzophenone**

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibration Type
3450 - 3250	Amine (-NH <sub>2</sub> )	N-H Stretch (asymmetric & symmetric)
3100 - 3000	Aromatic C-H	C-H Stretch
1680 - 1650	Ketone (C=O)	C=O Stretch
1620 - 1580	Aromatic Ring	C=C Stretch
1600 - 1450	Amine (-NH <sub>2</sub> )	N-H Bend
1300 - 1000	Aromatic C-N	C-N Stretch
800 - 600	Aromatic C-Cl	C-Cl Stretch

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The fragmentation pattern observed in electron ionization (EI) mass spectrometry provides a molecular fingerprint and aids in structure elucidation. The molecular weight of **2-Amino-4'-chlorobenzophenone** is 231.68 g/mol .

Table 4: Mass Spectrometry Data (Electron Ionization) for **2-Amino-4'-chlorobenzophenone**[\[1\]](#)

Mass-to-Charge (m/z)	Relative Intensity (%)
233.0	28.5
232.0	43.4
231.0	86.0
230.0	100.0
196.0	16.0
139.0	15.8
120.0	35.5
111.0	14.7
92.0	18.7
65.0	14.8

## Experimental Protocols

The following sections describe the general methodologies for acquiring the spectroscopic data presented above.

### NMR Spectroscopy Protocol

**Sample Preparation:** A sample of approximately 5-20 mg of **2-Amino-4'-chlorobenzophenone** is dissolved in about 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform ( $\text{CDCl}_3$ ), inside a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).

**Instrumentation and Data Acquisition:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.

- $^1\text{H}$  NMR: The spectrum is acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds between pulses.

- $^{13}\text{C}$  NMR: A proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance of  $^{13}\text{C}$  and its smaller gyromagnetic ratio, a larger number of scans and a longer acquisition time are necessary compared to  $^1\text{H}$  NMR.

## Infrared (IR) Spectroscopy Protocol

**Sample Preparation:** For a solid sample like **2-Amino-4'-chlorobenzophenone**, the potassium bromide (KBr) pellet method is commonly employed. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle. The mixture is then compressed under high pressure (several tons) in a die to form a thin, transparent pellet.

**Instrumentation and Data Acquisition:** The KBr pellet is placed in a sample holder within a Fourier-Transform Infrared (FTIR) spectrometer. The spectrum is typically recorded over the mid-infrared range of 4000 to 400  $\text{cm}^{-1}$ . A background spectrum of a pure KBr pellet or empty beam path is recorded first and automatically subtracted from the sample spectrum to eliminate contributions from atmospheric water and carbon dioxide.

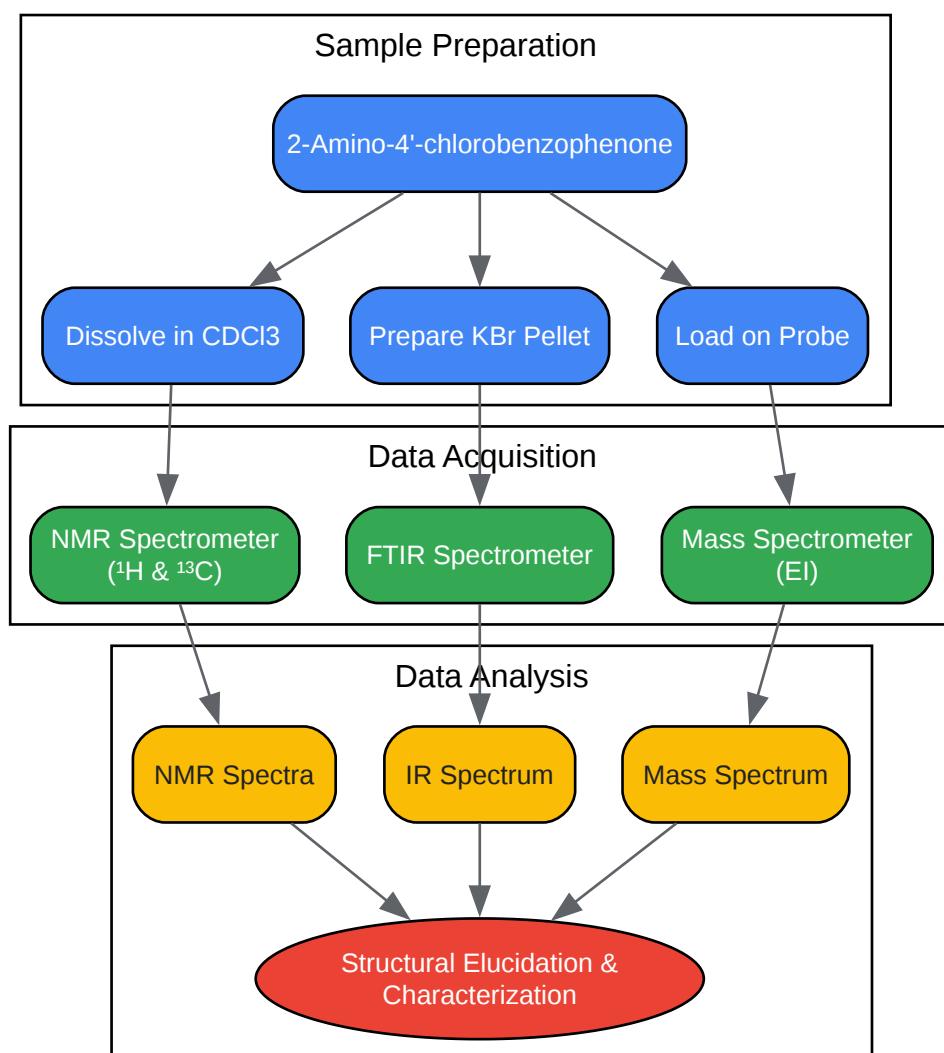
## Mass Spectrometry (MS) Protocol

**Sample Introduction and Ionization:** The sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples. In the ion source, the sample is vaporized by heating. The gaseous molecules are then bombarded with a beam of high-energy electrons (typically 70 eV), a process known as Electron Ionization (EI). This causes the molecule to lose an electron, forming a molecular ion ( $\text{M}^{+\cdot}$ ), and to fragment into smaller, characteristic ions.

**Mass Analysis and Detection:** The resulting ions are accelerated by an electric field and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). A detector then records the abundance of each ion. The resulting mass spectrum is a plot of relative ion abundance versus  $m/z$ .

## Workflow Visualization

The logical flow for the spectroscopic characterization of a chemical compound like **2-Amino-4'-chlorobenzophenone** is depicted below.



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Caption: General workflow for spectroscopic analysis.

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## References

- 1. 2-Amino-4'-chlorobenzophenone(2894-51-1) <sup>1</sup>H NMR [m.chemicalbook.com]

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